5,7-Eicosadiynoic acid

Description

Contextualization within the Lipidomics and Eicosanoid Signaling Landscape

The field of lipidomics seeks to comprehensively identify and quantify the vast array of lipids in a biological system. Within this landscape, eicosanoids represent a critical class of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. nih.gov The eicosanoid signaling network is complex, with three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—leading to the production of prostaglandins (B1171923), thromboxanes, leukotrienes, and other bioactive lipids. nih.gov These molecules are potent, locally acting mediators involved in inflammation, immunity, cardiovascular function, and a host of other physiological processes. nih.gov

5,7-Eicosadiynoic acid finds its place in this landscape as a specific inhibitor within the lipoxygenase pathway. The LOX pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. patsnap.com By selectively targeting an enzyme in this pathway, this compound allows researchers to dissect the specific roles of leukotrienes in various biological contexts, distinguishing their effects from those of prostaglandins and other eicosanoids.

Historical Perspectives on Acetylenic Fatty Acid Research

The study of acetylenic fatty acids as modulators of biological processes has a rich history. Early research in the mid-20th century identified naturally occurring acetylenic fatty acids and began to explore their chemical properties. A significant advancement came with the synthesis of various acetylenic analogues of naturally occurring fatty acids, which allowed for the systematic investigation of their biological activities.

A pivotal area of this research has been the development of acetylenic fatty acids as enzyme inhibitors, particularly in the context of the eicosanoid pathway. nih.gov One of the most extensively studied acetylenic fatty acids is 5,8,11,14-eicosatetraynoic acid (ETYA), a non-selective inhibitor of both cyclooxygenase and lipoxygenase pathways. nih.gov The mechanism of action for many of these acetylenic fatty acids involves acting as "suicide substrates," where the enzyme initiates the metabolism of the acetylenic compound, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. nih.govnih.gov This line of research has been instrumental in developing our understanding of the active sites and catalytic mechanisms of the enzymes involved in eicosanoid biosynthesis. The development of more selective inhibitors, such as this compound, represents a refinement of this approach, allowing for more precise targeting of specific enzymes within the complex eicosanoid cascade.

Rationale for Focused Investigation of this compound

The primary rationale for the focused investigation of this compound lies in its specificity as an inhibitor of leukotriene C4 (LTC4) synthase. nih.gov While broader-spectrum inhibitors like ETYA block the eicosanoid pathway at an earlier stage by inhibiting lipoxygenases, this compound allows for the targeted disruption of a later, more specific step in the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.gov

This specificity is of paramount importance for several reasons:

Dissecting Downstream Pathways: By inhibiting LTC4 synthase, researchers can investigate the specific biological roles of cysteinyl leukotrienes, independent of the effects of other lipoxygenase products like leukotriene B4 (LTB4) or the 5-hydroxyeicosatetraenoic acids (5-HETEs).

Understanding Disease Mechanisms: Cysteinyl leukotrienes are potent mediators in a variety of inflammatory and allergic diseases, including asthma. acs.orgnih.gov The use of a selective LTC4 synthase inhibitor like this compound can help to elucidate the precise contribution of these molecules to the pathophysiology of such conditions.

Tool for Drug Development: While this compound itself is primarily a research tool, the insights gained from its use can inform the development of more potent and selective therapeutic inhibitors of LTC4 synthase for the treatment of inflammatory disorders. acs.orgnih.gov

In essence, this compound serves as a molecular probe, enabling a more granular understanding of the eicosanoid signaling network and the specific contributions of its various components to health and disease.

Detailed Research Findings

| Property | Value |

| Chemical Formula | C20H32O2 |

| Molecular Weight | 304.47 g/mol |

| CAS Number | 69288-29-5 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |

| Compound | Primary Target(s) | Mechanism of Action |

| This compound | Leukotriene C4 (LTC4) Synthase | Specific Inhibitor |

| 5,8,11,14-Eicosatetraynoic acid (ETYA) | Cyclooxygenases (COX) and Lipoxygenases (LOX) | Non-selective, irreversible inhibitor (suicide substrate) |

| 5,8,11-Eicosatriynoic acid (ETrYA) | Reticulocyte Lipoxygenase | Potent inactivator |

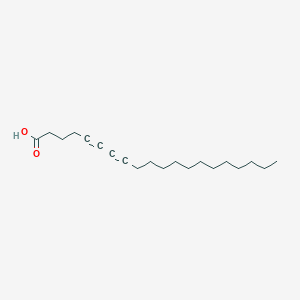

Structure

3D Structure

Properties

IUPAC Name |

icosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-12,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFELYOMSJFEHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374461 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69288-29-5 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69288-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 5,7 Eicosadiynoic Acid

Total Synthesis Approaches for 5,7-Eicosadiynoic Acid and Related Acetylenic Fatty Acids

The construction of the carbon backbone and the introduction of the characteristic diyne motif require strategic planning and specific reaction pathways.

The synthesis of alkynoic fatty acids is a well-established field in organic chemistry, with several reliable methods available. A common strategy involves the carboxylation of a terminal alkyne. This is typically achieved by treating the terminal alkyne with a strong base, such as n-butyllithium (n-BuLi), to form an acetylide, which is then quenched with carbon dioxide (CO₂) to yield the corresponding carboxylic acid. nih.gov For instance, 2-alkynoic fatty acids can be prepared by reacting a 1-alkyne with n-BuLi in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of CO₂ and subsequent protonation. nih.gov

Another established method is the conversion of more common alkenoic acids into their alkynoic counterparts. This transformation can be accomplished through a bromination-dehydrobromination sequence. The double bond of the alkenoic acid is first brominated, and the resulting dibromoalkane is then treated with a strong base to eliminate two equivalents of hydrogen bromide, forming the triple bond. researchgate.net The choice of base is critical to avoid migration of the newly formed triple bond along the carbon chain. researchgate.net These general procedures form the foundation for the synthesis of more complex polyynoic acids like this compound.

While a direct synthesis for this compound is not extensively detailed in the provided context, the synthesis of its close analog, (±)-2-methoxy-5,9-eicosadiynoic acid, provides a clear and relevant pathway that can be adapted. mdpi.com The core of this strategy involves the sequential coupling of smaller building blocks to construct the 20-carbon chain with the diyne functionality at the desired positions.

The synthesis begins with 1,5-hexadiyne, which is first coupled with a protected bromo-alcohol derivative, 2-(2-bromoethyl)-1,3-dioxolane, using n-BuLi in a mixture of THF and hexamethylphosphoramide (B148902) (HMPA). mdpi.com The resulting product is then coupled with a long-chain alkyl halide, 1-bromodecane, under similar conditions to complete the carbon skeleton. mdpi.com This double-alkyne coupling strategy is highly effective for creating dimethylene-interrupted diyne systems. nih.gov

Stereochemical Considerations in Acetylenic Fatty Acid Synthesis

While this compound itself is an achiral molecule, stereochemistry is a paramount consideration in the synthesis of the broader class of acetylenic fatty acids and their derivatives. The importance of stereocontrol manifests in several ways.

Firstly, many related natural products contain additional functional groups, such as hydroxyl or methoxy (B1213986) groups, that introduce chiral centers. The synthesis of marine-derived α-methoxylated fatty acids, for instance, often produces racemic mixtures unless specific chiral strategies are employed. dntb.gov.uaresearchgate.net The biological activity of such analogs can be highly dependent on the absolute stereochemistry of these centers.

Secondly, a critical aspect of stereochemistry in polyacetylene chemistry involves the geometry of carbon-carbon double bonds that are often present alongside triple bonds or are formed from them. The controlled synthesis of polyacetylene polymers can yield either the cis or trans isomer depending on the reaction temperature. wikipedia.orgiphy.ac.cn Similarly, the synthetic reduction of the diyne moiety in this compound would require stereocontrolled methods to produce a specific isomer of the corresponding diene. For example, catalytic hydrogenation using Lindlar's catalyst would be expected to yield the (5Z,7Z)-diene, while a dissolving metal reduction would produce the (5E,7E)-diene.

Finally, advanced synthetic strategies have focused on creating higher-order chiral structures. Helical polyacetylenes have been synthesized by conducting the polymerization in chiral nematic liquid crystal phases. acs.org This approach uses a chiral environment to dictate the screw direction of the resulting polymer fibrils, demonstrating that stereocontrol can extend from the molecular to the supramolecular level in polyacetylene synthesis. acs.org

Molecular Mechanisms of Action of 5,7 Eicosadiynoic Acid in Biological Systems

Inhibition of Arachidonic Acid Metabolic Pathways

5,7-Eicosadiynoic acid has been shown to impede multiple enzymatic steps involved in the production of eicosanoids from arachidonic acid. nih.gov Its inhibitory actions are not confined to a single enzyme but rather encompass a range of targets within the metabolic cascade, from the initial uptake of arachidonic acid into cells to the activity of key enzymes responsible for its conversion into bioactive lipids. nih.gov

Impairment of Arachidonate (B1239269) Uptake in Platelets

One of the initial points of inhibition by 5,7-EDA is the uptake of arachidonate into platelets. nih.gov Platelets play a crucial role in hemostasis and thrombosis, and their activation is closely linked to the release and metabolism of arachidonic acid. The process of arachidonate uptake by platelets is a critical prerequisite for its subsequent conversion into thromboxanes and other pro-aggregatory eicosanoids.

Dual Inhibition of Acyl-CoA Synthetases

Once inside the cell, arachidonic acid must be activated to its coenzyme A (CoA) ester, arachidonoyl-CoA, before it can be incorporated into phospholipids (B1166683) or serve as a substrate for cyclooxygenase and lipoxygenase enzymes. This activation is catalyzed by acyl-CoA synthetases. 5,7-EDA has been found to inhibit two key enzymes in this class. nih.gov

Arachidonoyl-CoA synthetase is a specific enzyme that preferentially activates arachidonic acid and other eicosanoid precursor fatty acids. nih.gov Inhibition of this enzyme by 5,7-EDA directly curtails the formation of arachidonoyl-CoA, a central intermediate in eicosanoid synthesis. nih.gov This inhibitory action is a key component of 5,7-EDA's ability to suppress the production of prostaglandins (B1171923) and leukotrienes.

In addition to the specific arachidonoyl-CoA synthetase, cells also contain non-specific long-chain acyl-CoA synthetases that can activate a broader range of fatty acids, including arachidonic acid. nih.gov 5,7-EDA also demonstrates inhibitory activity against these non-specific enzymes. nih.gov This dual inhibition ensures a more comprehensive blockade of arachidonic acid activation, further limiting its availability for downstream metabolic pathways.

| Target Enzyme | Effect of this compound | Reference |

| Arachidonoyl-CoA Synthetase | Inhibition | nih.gov |

| Non-Specific Long Chain Acyl-CoA Synthetase | Inhibition | nih.gov |

Apparent Delta-5 Desaturase Inhibition and Dihomo-gamma-Linolenic Acid Conversion

The biosynthesis of arachidonic acid from its precursor, dihomo-gamma-linolenic acid (DGLA), is a critical step in maintaining the cellular pool of this key fatty acid. nih.govnih.gov This conversion is catalyzed by the enzyme delta-5 desaturase. nih.govnih.gov 5,7-EDA has been observed to act as an apparent inhibitor of delta-5 desaturase, thereby decreasing the conversion of DGLA to arachidonic acid. nih.gov

By limiting the endogenous production of arachidonic acid, 5,7-EDA further reduces the substrate available for eicosanoid synthesis. nih.gov This mechanism complements its other inhibitory actions, contributing to a more profound suppression of the arachidonic acid cascade. The inhibition of delta-5 desaturase can also lead to an accumulation of DGLA, which can be shunted into alternative metabolic pathways, potentially producing anti-inflammatory eicosanoids. nih.gov

Cyclooxygenase Activity Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the enzyme responsible for the first committed step in the synthesis of prostanoids, including prostaglandins and thromboxanes, from arachidonic acid. springernature.comresearchgate.net There are two major isoforms of this enzyme, COX-1 and COX-2. 5,7-EDA has been shown to directly inhibit cyclooxygenase activity. nih.gov

Modulation of Mycolic Acid Biosynthesis (for 2,5-Eicosadiynoic acid analogs)

Mycolic acids are exceptionally long α-alkyl, β-hydroxy fatty acids that represent the primary and most characteristic component of the cell wall in Mycobacterium species, including the pathogen Mycobacterium tuberculosis. These molecules are integral to the structural integrity of the mycobacterial cell envelope, contributing to its low permeability and protecting the bacterium from external threats. The biosynthesis of mycolic acids is a complex, multi-step process involving two types of fatty acid synthase (FAS) systems: FAS-I and FAS-II. This pathway is a well-established and effective target for several antitubercular drugs.

While direct studies on this compound are limited in this context, research into analogous compounds provides insight into how such molecules can interfere with this vital pathway.

Fatty Acid Synthase II (FAS-II) Inhibition

The mycobacterial FAS-II system is distinct from the mammalian FAS-I system and is responsible for elongating the medium-chain fatty acids produced by FAS-I into the very long precursors of the meromycolate chain of mycolic acids. The FAS-II complex includes several key enzymes, such as the β-ketoacyl-ACP synthases (KasA and KasB), which are essential for the survival of M. tuberculosis. nih.gov

The inhibition of the FAS-II pathway is a proven strategy for disrupting mycolic acid synthesis. nih.gov A number of antitubercular drugs target this system, including isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH), which ultimately inhibit the enoyl-ACP reductase InhA. nih.gov Other compounds like thiolactomycin (B1682310) specifically target enzymes like KasA. frontiersin.org The introduction of inhibitors into this pathway halts the elongation of fatty acid chains, preventing the formation of the full-length meromycolate backbone and thereby blocking the production of mature mycolic acids. This disruption is detrimental to the integrity of the mycobacterial cell wall.

Table 1: Key Enzymes in the FAS-II Pathway and Known Inhibitors

| Enzyme Target | Function in FAS-II Pathway | Known Inhibitor(s) |

|---|---|---|

| InhA | Enoyl-ACP reductase | Isoniazid, Ethionamide |

| KasA / KasB | β-ketoacyl-ACP synthase | Thiolactomycin |

| HadABC | β-hydroxyacyl-ACP dehydratase | Thiacetazone (activated) |

This table presents key enzymatic targets within the mycobacterial FAS-II system and examples of compounds known to inhibit their function, thereby disrupting mycolic acid biosynthesis.

Cellular and Subcellular Localization of this compound and Metabolites

The biological effects of a fatty acid are intrinsically linked to its location within the cell and how it is compartmentalized and metabolized. Fatty acids can be incorporated into various cellular structures, serve as signaling molecules, or be directed to specific organelles for metabolic processing.

Generally, the metabolism of fatty acids is a highly compartmentalized process. Fatty acid synthesis from precursors like acetyl-CoA occurs in the cytoplasm, catalyzed by enzymes such as fatty acid synthase (FAS). creative-proteomics.com Conversely, the breakdown of fatty acids for energy, known as β-oxidation, primarily takes place within the mitochondria. wikipedia.org

The journey of an exogenous fatty acid like this compound into a cell would involve transport across the plasma membrane, followed by activation to its acyl-CoA ester. This activation allows the fatty acid to enter various metabolic pathways. Depending on the cell's needs, it could be:

Incorporated into phospholipids: These are the primary components of cellular membranes, including the plasma membrane, endoplasmic reticulum (ER), and Golgi apparatus. The ER is a central site for complex lipid assembly. researchgate.net

Stored in lipid droplets: As neutral lipids (triacylglycerols), fatty acids can be stored in these specialized organelles for future energy needs. mdpi.com

Transported to mitochondria: For catabolic processes (β-oxidation) to generate ATP. wikipedia.org

Localized to peroxisomes: Which are also involved in certain types of lipid metabolism, including the oxidation of very-long-chain fatty acids. mdpi.com

Studies on other fluorescently labeled fatty acids have shown rapid incorporation into cells, with localization observed in the ER and lipid droplets. mdpi.com For instance, research on acyl-CoA synthetase ligases (ACSL), enzymes that activate fatty acids, shows distinct subcellular localizations. ACSL3 has been found to associate with the trans-Golgi network and endosomes, while ACSL4 localizes to the endoplasmic reticulum, highlighting the specific channeling of different fatty acids within the cell. nih.gov The precise localization of this compound and its subsequent metabolites would depend on the specific enzymes that recognize and process its unique diyne structure, directing it to particular organelles and metabolic fates.

Table 2: Potential Cellular Fates of Exogenous Fatty Acids

| Cellular Component / Organelle | Primary Function Related to Fatty Acid Metabolism |

|---|---|

| Cytoplasm | Site of de novo fatty acid synthesis. |

| Endoplasmic Reticulum (ER) | Central hub for complex lipid and phospholipid synthesis. |

| Mitochondria | Primary site of fatty acid β-oxidation for energy production. |

| Lipid Droplets | Storage of neutral lipids (triacylglycerols). |

| Peroxisomes | Role in β-oxidation of specific fatty acids. |

| Cellular Membranes | Incorporation into phospholipids to maintain structure and function. |

This table outlines the primary roles of different cellular compartments in the metabolism and localization of fatty acids.

Biological Activities and Preclinical Efficacy of 5,7 Eicosadiynoic Acid

Anti-Inflammatory and Immunomodulatory Potentials

5,7-Eicosadiynoic acid exerts its anti-inflammatory effects by modulating the production of eicosanoids, which are signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. wikipedia.orgthemedicalbiochemistrypage.orgme-pedia.org Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are key mediators of inflammation. nih.govresearchgate.netrndsystems.com Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids (B1166683), which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LO) pathways. nih.govfrontiersin.org

Prostaglandins are involved in processes such as vasodilation, fever, and pain, while leukotrienes contribute to inflammation and allergic reactions. me-pedia.orgymaws.com The production of these pro-inflammatory molecules is significantly increased during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX pathway to reduce inflammation. nih.gov

This compound has been shown to influence these pathways, thereby regulating the inflammatory response. Its ability to modulate the synthesis of these potent lipid mediators underscores its potential as an anti-inflammatory agent. The balance between pro-inflammatory and anti-inflammatory eicosanoids is crucial for maintaining tissue homeostasis, and dysregulation of this balance is a hallmark of many inflammatory diseases. iosrjournals.org

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to inflammation. biorxiv.orgnih.govnih.gov The production of ROS is a normal part of cellular metabolism, but excessive ROS can lead to oxidative stress, a condition implicated in various diseases. frontiersin.orgnih.gov

In the context of inflammation, ROS can be generated by enzymes such as NADPH oxidases and can amplify the inflammatory response. nih.gov Research on related compounds, such as 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, provides insights into how fatty acid derivatives can influence ROS formation. Studies have shown that certain fatty acids can modulate the production of ROS in various cell types. For instance, oleic acid has been demonstrated to increase the production of mitochondrial ROS. researchgate.netresearchgate.net The inhibition of fatty acid oxidation has been linked to the generation of mitochondrial ROS, which can, in turn, enhance antimicrobial responses in macrophages. researchgate.net The interplay between fatty acid metabolism and ROS production is a critical aspect of the cellular response to inflammatory stimuli. biorxiv.org

Antiprotozoal Efficacy

This compound has demonstrated notable activity against Leishmania parasites, the causative agents of leishmaniasis. Specifically, it has been shown to be effective against the promastigote stage of Leishmania donovani and Leishmania infantum. acs.org The compound is reported to inhibit the L. donovani DNA topoisomerase IB enzyme (LdTopIB), with the potency of inhibition correlating with the degree of unsaturation in the fatty acid. acs.orgnih.gov This inhibitory action appears to be selective for the parasite's enzyme over the human equivalent. acs.org

While some unsaturated fatty acids have shown low cytotoxicity towards Leishmania infantum promastigotes, this compound's analogue has displayed better cytotoxicity against Leishmania donovani promastigotes. acs.org

| Compound | Target Organism | Activity | Mechanism of Action |

|---|---|---|---|

| This compound analogue | Leishmania donovani | Active | Inhibition of DNA topoisomerase IB enzyme acs.orgnih.gov |

| Unsaturated fatty acids | Leishmania infantum promastigotes | Low cytotoxicity acs.org | Not specified |

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. In the context of antiparasitic drugs, a higher TI is desirable as it indicates a greater margin of safety.

For a related unsaturated fatty acid, a better therapeutic index was observed in models targeting Leishmania donovani compared to those targeting Leishmania infantum. acs.org This suggests that the selectivity and safety profile of such compounds can vary depending on the specific parasite species. The evaluation of the therapeutic index is a critical step in the preclinical development of any new antiprotozoal agent to ensure that it can effectively kill the parasite with minimal harm to the host.

Antimycobacterial Spectrum of Activity

This compound has also been investigated for its potential against mycobacteria, the bacteria responsible for diseases such as tuberculosis. The unique cell wall of mycobacteria, rich in mycolic acids, is a primary target for many antimycobacterial drugs. nih.gov The inhibition of fatty acid biosynthesis is a key strategy in the development of new treatments for tuberculosis. uberresearch.com

Compounds that interfere with the synthesis of fatty acids and mycolic acids can disrupt the integrity of the mycobacterial cell wall, leading to bacterial death. johnshopkins.edu While specific data on the direct antimycobacterial activity of this compound is emerging, the known role of fatty acid metabolism in Mycobacterium tuberculosis survival and drug tolerance suggests that inhibitors of these pathways could be effective. researchgate.netwestminster.ac.uk The development of novel agents that can overcome drug resistance in tuberculosis is a significant area of research. mdpi.comnih.gov

Influence on Cellular Metabolism and Lipid Profiles

Eicosadienoic acid (EDA), a related polyunsaturated fatty acid (PUFA), has been shown to influence the lipid composition of cellular membranes. In studies using murine RAW264.7 macrophages, EDA is rapidly absorbed and incorporated into cellular phospholipids. This incorporation leads to a dose-dependent increase in the percentages of EDA and its metabolite, sciadonic acid (SCA).

The introduction of EDA into macrophage lipids also alters the balance of other n-6 PUFAs. It leads to an increase in the proportions of linoleic acid (LA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA). Concurrently, there is a significant decrease in the percentage of total monounsaturated fatty acids. These findings demonstrate that eicosadienoic acid can actively modulate the metabolism of PUFAs and significantly alter the fatty acid profile of cellular phospholipids.

| Fatty Acid | Effect of EDA Supplementation | Significance |

|---|---|---|

| Eicosadienoic Acid (EDA) | Increased | Incorporated directly into phospholipids. |

| Sciadonic Acid (SCA) | Increased | Metabolite of EDA. |

| Linoleic Acid (LA) | Increased | Alteration of n-6 PUFA pathway. |

| Dihomo-γ-linolenic Acid (DGLA) | Increased | Alteration of n-6 PUFA pathway. |

| Arachidonic Acid (AA) | Increased | Alteration of n-6 PUFA pathway. |

| Total Monounsaturated Fatty Acids | Decreased | Shift in overall lipid profile. |

Metabolomics analysis, particularly utilizing mass spectrometry, is a powerful technique for the quantitative analysis of fatty acids and their metabolites in complex biological matrices. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a standard and highly sensitive method for quantifying eicosanoids and other lipids. nih.govnih.gov This approach allows for the detection of a large number of analytes in a single, rapid analysis without the need for chemical derivatization that is often required for gas chromatography-mass spectrometry (GC-MS). nih.gov

While specific metabolomics studies focusing on this compound in cecal contents were not identified, research has demonstrated the feasibility of such analyses. For instance, metabolomic profiling of cecal contents in mouse models of ulcerative colitis has successfully identified and quantified various fatty acids, including related diynoic acid species like 8,11-eicosadiynoic acid and 9,12-octadecadiynoic acid. researchgate.netnih.gov These studies typically employ techniques like ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC-Triple-TOF-MS) to analyze the complex metabolic profile of the samples. researchgate.netnih.gov The general workflow involves sample collection, extraction of metabolites, chromatographic separation, and mass spectrometric detection and quantification. nih.govnih.gov This established methodology provides a framework for future investigations into the presence and concentration of this compound in intestinal contents.

Investigation in Neurobiological Contexts (e.g., correlation with sleep disturbance, if directly linked to this compound)

While direct research linking this compound to sleep disturbance is not available, the broader class of eicosanoids—signaling molecules derived from 20-carbon fatty acids—has a well-established role in the regulation of sleep. researchgate.net Prostaglandin D2 (PGD2), an eicosanoid, is a potent humoral sleep-inducing factor that accumulates in the brain during wakefulness. researchgate.net PGD2 is produced by lipocalin-type PGD synthase, circulates in the cerebrospinal fluid, and acts on the basal forebrain to promote sleep. researchgate.netcambridge.org Its mechanism involves the release of adenosine, which then activates sleep-promoting neurons. researchgate.netcambridge.org

Furthermore, studies have observed a circadian rhythm in the concentration of several eicosanoids in human saliva, including prostaglandins E2 and F2. nih.gov The levels of these compounds exhibit a single peak during sleep, typically around 5:00 AM, and this rhythm is dependent on the sleep-wake cycle. nih.gov Low levels of omega-3 fatty acids, which are precursors for certain classes of eicosanoids, have also been associated with sleep problems. healthline.com These findings underscore the significant role that eicosanoids and their fatty acid precursors play in the complex neurobiological processes governing sleep and wakefulness, providing a relevant context for the potential investigation of this compound's role in the central nervous system. researchgate.netcambridge.orgnih.gov

Preclinical Toxicological Profile of this compound Remains Uncharacterized

Despite the growing body of research into the biological activities of various fatty acids, a thorough toxicological assessment of the specific compound this compound in preclinical models has not been documented in publicly available scientific literature. Extensive searches for in vitro cytotoxicity, cell viability, and genotoxicity data on this particular diyne-containing fatty acid have yielded no specific results.

While the methodologies for evaluating the toxicological profiles of fatty acids are well-established, and data exists for structurally related compounds, no studies were identified that specifically investigated the effects of this compound on mammalian cell lines, including murine macrophages. Consequently, a detailed analysis of its potential cytotoxic, anti-proliferative, or genotoxic effects cannot be provided at this time.

The following sections outline the standard approaches used in preclinical toxicological assessments, for which no specific data on this compound is available.

Toxicological Assessment in Preclinical Models

No studies were found that evaluated the in vitro cytotoxicity of 5,7-Eicosadiynoic acid on mammalian cell lines such as murine macrophages. Research on other fatty acids, for instance, has shown varied effects on macrophage viability and inflammatory responses. For example, studies on eicosadienoic acid have explored its influence on the production of pro-inflammatory mediators in murine macrophages. nih.gov However, these findings cannot be extrapolated to this compound due to differences in chemical structure, specifically the presence and position of the diyne functional group.

There is currently no available data from cell viability and proliferation assays, such as the MTT or MTS assays, for this compound. Such studies are crucial for determining a compound's potential to inhibit cell growth or induce cell death. For other polyunsaturated fatty acids, research has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.

A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to cause genetic damage. Standard genotoxicity assays include the Ames test, chromosomal aberration test, and micronucleus assay. A comprehensive search of toxicological databases and scientific literature revealed no genotoxicity data for this compound. Therefore, its potential to be mutagenic or clastogenic remains unknown.

Translational Aspects and Future Research Directions

Therapeutic Development of 5,7-Eicosadiynoic Acid and its Analogs

The exploration of this compound and its synthetic derivatives has unveiled promising avenues for the development of novel therapeutic agents across a spectrum of diseases.

Anti-inflammatory Therapeutics

Polyacetylenic fatty acids, the class of compounds to which this compound belongs, are emerging as significant players in the modulation of inflammatory pathways. Studies on related polyacetylenes have demonstrated their ability to influence a variety of signaling pathways that are crucial in regulating inflammation. researchgate.netpreprints.org These compounds have been shown to impact the production of inflammatory cytokines and interfere with the NF-κB pathway, a key regulator of the inflammatory response. researchgate.netpreprints.org The anti-inflammatory potential of polyacetylenes is thought to stem from their ability to suppress the expression of pro-inflammatory mediators. preprints.org While direct studies on the anti-inflammatory effects of this compound are still nascent, the recognized bioactivity of the broader polyacetylene class suggests its potential as a scaffold for the development of new anti-inflammatory drugs. Further research into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic utility in this area.

Antiparasitic Drug Candidates

The search for novel antiparasitic agents has led researchers to investigate the potential of synthetic analogs of this compound. A noteworthy study focused on (±)-2-methoxy-5,9-eicosadiynoic acid, a synthetic analog, and its effect on Leishmania donovani, the causative agent of visceral leishmaniasis. This compound demonstrated inhibitory activity against the Leishmania donovani DNA topoisomerase IB (LdTopIB), an essential enzyme for the parasite's survival. mdpi.com The study found that the diynoic acid analog was a more potent inhibitor of LdTopIB than its corresponding dienoic counterpart, (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid, highlighting the significance of the triple bonds for its activity. mdpi.com

| Compound | Target Organism | Target Enzyme | EC50 (µM) |

| (±)-2-methoxy-5,9-eicosadiynoic acid | Leishmania donovani | LdTopIB | 22 |

| (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid | Leishmania donovani | LdTopIB | 31 |

This table showcases the comparative inhibitory activity of a synthetic diynoic analog of this compound and its dienoic counterpart against Leishmania donovani DNA topoisomerase IB.

These findings underscore the potential of diynoic fatty acids as a promising chemical scaffold for the development of novel antiparasitic drugs with a specific mechanism of action.

Novel Antimycobacterial Agents

The global health threat posed by mycobacterial infections, including tuberculosis, necessitates the discovery of new therapeutic agents. Research into alkynoic acid derivatives has identified their potential as antimycobacterial compounds. A study investigating a series of 2,5-diynoic acids revealed significant activity against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. nih.gov Notably, 2,5-eicosadiynoic acid, a structural isomer of this compound, exhibited potent antimycobacterial activity. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 2,5-Eicosadiynoic acid | Mycobacterium smegmatis | 3.12 |

This table presents the antimycobacterial activity of a structural isomer of this compound against Mycobacterium smegmatis.

The study suggested that the presence of the conjugated di-alkynoic acid motif is crucial for the observed activity. nih.gov Further investigations into polyacetylenes from natural sources have also demonstrated their antimycobacterial properties. For instance, falcarinol (B191228) and falcarindiol, polyacetylenes isolated from Levisticum officinale, have shown significant activity against Mycobacterium fortuitum and Mycobacterium aurum. nih.gov These findings collectively point towards the potential of this compound and related polyacetylenic structures as a foundation for the development of novel antimycobacterial drugs.

Advanced Pharmacological Characterization

To advance the therapeutic development of this compound, a comprehensive understanding of its pharmacological profile is essential.

In-depth Pharmacokinetic and Pharmacodynamic Profiling

Currently, there is a lack of specific data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (mechanism of action and effect on the body) properties of this compound. As a long-chain fatty acid, it is anticipated to be absorbed in the small intestine, a process that can involve both passive diffusion and carrier-mediated transport. nih.gov Following absorption, it would likely be incorporated into various lipid pools within the body. The metabolism of very long-chain fatty acids is a complex process involving multiple enzymes. nih.gov

Understanding the metabolic fate of this compound is crucial, as its metabolites may also possess biological activity. Bioactive lipids and their derivatives are known to play significant roles in a multitude of physiological and pathophysiological processes. nih.gov Therefore, in-depth studies are required to characterize its metabolic pathways and identify any active metabolites.

Pharmacodynamic studies will need to elucidate the precise molecular targets and signaling pathways modulated by this compound to produce its therapeutic effects. As a bioactive lipid, it may interact with various receptors and enzymes involved in cellular signaling. nih.govmhmedical.com A thorough understanding of its pharmacokinetics and pharmacodynamics is a prerequisite for its progression as a clinical candidate.

Q & A

Q. How should dose-response studies be designed to evaluate concentration-dependent effects on cellular pathways?

- Methodological Answer : Use log-spaced concentrations (e.g., 0.1–100 µM) to capture EC/IC values. Include vehicle controls (e.g., DMSO) and cytotoxicity assays (e.g., MTT). Normalize data to housekeeping genes (e.g., GAPDH) in qPCR or Western blot analyses. Triplicate replicates and ANOVA with post-hoc tests ensure statistical rigor .

Q. What computational models predict 5,7-Eicosadiynoic acid’s interaction with lipid bilayers, and how are they validated?

- Methodological Answer : Molecular dynamics (MD) simulations with CHARMM36 or Martini force fields model insertion kinetics. Experimental validation via surface plasmon resonance (SPR) measures binding affinity (K). Compare simulated membrane fluidity changes with experimental data from fluorescence anisotropy .

Q. How can high-throughput screening (HTS) adapt to study SAR of this compound analogs?

- Methodological Answer : Use combinatorial libraries of alkyl chain-modified analogs. Automated liquid handling systems enable rapid IC determination in 384-well plates. Pair with cheminformatics tools (e.g., Schrödinger’s QikProp) to predict pharmacokinetic properties .

Q. What statistical approaches address batch-to-batch variability in experimental replicates?

- Methodological Answer : Mixed-effects models account for batch as a random variable. Principal component analysis (PCA) identifies outliers. Normalize data using batch-correction algorithms (e.g., ComBat). Report variability as coefficient of variation (CV) in supplementary materials .

Q. What metadata standards ensure reproducibility in this compound research?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis conditions (temperature, catalyst loading), analytical instrument parameters (column type, mobile phase), and raw data storage paths (DOIs in repositories like Zenodo). Use controlled vocabularies (e.g., ChEBI for chemical identifiers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.